BenchChemオンラインストアへようこそ!

6-Bromo-2-methylquinazolin-4-amine

Medicinal Chemistry Physicochemical Property Drug Design

This 4-aminoquinazoline building block is a strategic choice for medicinal chemistry programs targeting tyrosine kinases like EGFR and HER2. Its unique 6-bromo substituent (C-Br BDE ~280 kJ/mol) enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling, which is impossible with 6-H or 6-F analogs. Compared to 6-fluoro derivatives (XLogP3=1.7), its higher lipophilicity (XLogP3=2.3) enhances cellular permeability in target engagement assays. The 2-methyl group provides steric bulk for improved kinase isoform selectivity. Ideal for focused library synthesis and ATP-competitive probe development.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B8013025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylquinazolin-4-amine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Br)C(=N1)N
InChIInChI=1S/C9H8BrN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)
InChIKeyYCENJNAPFYAUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylquinazolin-4-amine: Chemical Identity and Core Pharmacophore


6-Bromo-2-methylquinazolin-4-amine (CAS 1536086-83-5, C₉H₈BrN₃, MW 238.08 g/mol) is a 4-aminoquinazoline derivative bearing a bromine substituent at the 6-position and a methyl group at the 2-position [1]. The 4-aminoquinazoline scaffold is a privileged pharmacophore in kinase inhibitor drug discovery, having yielded marketed anticancer agents such as gefitinib, erlotinib, and afatinib [2]. The compound serves as a versatile building block for medicinal chemistry programs targeting tyrosine kinases and other ATP-binding enzymes [2].

Why 6-Bromo-2-methylquinazolin-4-amine Cannot Be Indiscriminately Substituted with Other 4-Aminoquinazolines


Within the 4-aminoquinazoline family, minor substitutional changes significantly alter physicochemical properties, synthetic accessibility, and biological target engagement. Replacing the 6-bromo substituent with chloro or fluoro yields compounds with different lipophilicity (XLogP3: 2.3 vs 2.2 vs 1.7, respectively [1]) and molecular weight, which impact membrane permeability and in vitro assay behavior. The bromine atom provides a unique handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that cannot be executed with the 6-H or 6-F analogs, enabling divergent analog synthesis [2]. Furthermore, positional isomers (e.g., 7-bromo-2-methylquinazolin-4-amine) exhibit altered electronic distribution and steric profiles, precluding direct interchangeability in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation of 6-Bromo-2-methylquinazolin-4-amine Against In-Class Analogs


6-Bromo Substituent Increases Lipophilicity (XLogP3) Relative to 6-Chloro and 6-Fluoro Analogs

The XLogP3-AA value for 6-bromo-2-methylquinazolin-4-amine is 2.3, representing a 0.1 log unit increase over the 6-chloro analog (2.2) and a 0.6 log unit increase over the 6-fluoro analog (1.7) [1][2][3]. The unsubstituted parent, 2-methylquinazolin-4-amine, has an XLogP3 of 1.9 [4].

Medicinal Chemistry Physicochemical Property Drug Design

6-Bromo Substituent Provides a Unique Synthetic Handle for Cross-Coupling Reactions

The C-Br bond at the 6-position is amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid derivatization of the quinazoline core [1]. The C-F and C-H bonds in the 6-fluoro and unsubstituted analogs are unreactive under standard cross-coupling conditions. The 6-chloro analog is less reactive than the bromo derivative due to the higher bond dissociation energy of C-Cl (397 kJ/mol) versus C-Br (280 kJ/mol) [2].

Synthetic Chemistry Late-Stage Functionalization Divergent Synthesis

4-Aminoquinazoline Scaffold Is a Validated Kinase Inhibitor Pharmacophore

4-Aminoquinazoline derivatives are established ATP-competitive inhibitors of multiple kinases, including EGFR, HER2, VEGFR, and Aurora kinases [1]. Marketed drugs such as gefitinib (EGFR IC₅₀ = 33 nM) and erlotinib (EGFR IC₅₀ = 2 nM) contain the 4-aminoquinazoline core [2]. The 6-bromo-2-methyl substitution pattern is consistent with known SAR where the 6-position projects toward the solvent-exposed region of the ATP-binding pocket and tolerates diverse substituents [1].

Kinase Inhibition Cancer Therapeutics EGFR Inhibitor

Recommended Research Applications for 6-Bromo-2-methylquinazolin-4-amine Based on Evidenced Differentiation


Medicinal Chemistry: Kinase Inhibitor Lead Generation and SAR Expansion

Use 6-bromo-2-methylquinazolin-4-amine as a starting scaffold for synthesizing focused libraries targeting tyrosine kinases (EGFR, HER2, VEGFR) and serine/threonine kinases. The 4-aminoquinazoline core is a validated pharmacophore [1], and the 6-bromo group permits late-stage diversification via Suzuki or Buchwald-Hartwig coupling [2]. The higher lipophilicity (XLogP3 = 2.3) compared to 6-fluoro analogs (XLogP3 = 1.7) may enhance cellular permeability in target engagement assays [3].

Chemical Biology: Development of ATP-Competitive Chemical Probes

Employ 6-bromo-2-methylquinazolin-4-amine as a precursor for ATP-competitive kinase probes. The 6-bromo handle enables conjugation of affinity tags (biotin) or fluorescent reporters via cross-coupling or nucleophilic substitution [1]. The 2-methyl group provides steric bulk that may confer selectivity over closely related kinase isoforms [2].

Synthetic Methodology Development: Palladium-Catalyzed C-N/C-C Bond Formations

Utilize 6-bromo-2-methylquinazolin-4-amine as a model substrate for developing novel cross-coupling protocols on the 4-aminoquinazoline scaffold. The C-Br bond's reactivity (BDE ~280 kJ/mol) is superior to C-Cl (~397 kJ/mol) for mild coupling conditions [1], making it an ideal test substrate for optimizing ligand and base combinations [2].

Quote Request

Request a Quote for 6-Bromo-2-methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.